4-Ethyl-3-(furan-3-YL)-1-methyl-1H-pyrazol-5-amine

Medicinal Chemistry Regioisomer Profiling Heterocyclic SAR

4-Ethyl-3-(furan-3-YL)-1-methyl-1H-pyrazol-5-amine (CAS 1156893-36-5) is a fully substituted 5-aminopyrazole bearing a 3-(furan-3-yl), 4-ethyl, and 1-methyl substitution pattern. It belongs to the 3-aryl-4-alkylpyrazol-5-amine class, a scaffold that has produced antitumor lead compounds with sub-micromolar IC50 values in osteosarcoma (U-2 OS) and lung cancer (A549) cell lines.

Molecular Formula C10H13N3O
Molecular Weight 191.23 g/mol
Cat. No. B13058737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-3-(furan-3-YL)-1-methyl-1H-pyrazol-5-amine
Molecular FormulaC10H13N3O
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCCC1=C(N(N=C1C2=COC=C2)C)N
InChIInChI=1S/C10H13N3O/c1-3-8-9(7-4-5-14-6-7)12-13(2)10(8)11/h4-6H,3,11H2,1-2H3
InChIKeyUKRKKXWKPSKGHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethyl-3-(furan-3-YL)-1-methyl-1H-pyrazol-5-amine: Structural Identity and Procurement Baseline


4-Ethyl-3-(furan-3-YL)-1-methyl-1H-pyrazol-5-amine (CAS 1156893-36-5) is a fully substituted 5-aminopyrazole bearing a 3-(furan-3-yl), 4-ethyl, and 1-methyl substitution pattern. It belongs to the 3-aryl-4-alkylpyrazol-5-amine class, a scaffold that has produced antitumor lead compounds with sub-micromolar IC50 values in osteosarcoma (U-2 OS) and lung cancer (A549) cell lines [1]. The compound is primarily supplied as a research building block (typical purity ≥95% ) for medicinal chemistry and chemical biology applications.

Why Generic 5-Aminopyrazole Analogs Cannot Replace 4-Ethyl-3-(furan-3-YL)-1-methyl-1H-pyrazol-5-amine in Research Procurement


Within the 5-aminopyrazole family, simple substitutional changes can drastically alter biological target engagement. Published structure–activity relationship (SAR) data on 3-aryl-4-alkylpyrazol-5-amines demonstrate that the identity of the 3-aryl group and the 4-alkyl chain directly govern antitumor potency, with the most active compound (5h) achieving IC50 values of 0.9–1.2 µM against U-2 OS and A549 cells [1]. A generic replacement lacking the precise 3-(furan-3-yl) and 4-ethyl arrangement would therefore represent an untested and potentially inactive chemotype. The furan-3-yl attachment (versus the more common furan-2-yl or phenyl) is expected to confer distinct electronic and steric properties that influence target binding [2]. Without experimental validation specific to the desired target or assay, blind substitution with a close analog introduces significant risk of lost activity or altered selectivity.

Quantitative Differentiation Evidence for 4-Ethyl-3-(furan-3-YL)-1-methyl-1H-pyrazol-5-amine Against Closest Analogs


Structural Isomer Differentiation: 3-(Furan-3-yl) vs. 3-(Furan-2-yl) Regioisomer

The target compound embodies the 3-(furan-3-yl) regioisomer (CAS 1156893-36-5), while the closely related 4-ethyl-3-(furan-2-yl)-1-methyl-1H-pyrazol-5-amine (CAS 1156893-12-7) constitutes the 2-furyl regioisomer . In pyrazole-based kinase inhibitor series, the position of the furan oxygen relative to the pyrazole core has been shown to alter hydrogen-bonding patterns with the hinge region of kinases, directly impacting potency [1]. The 3-furyl isomer presents a distinct electrostatic potential surface and dipole moment compared to the 2-furyl isomer, which can lead to differential binding to biological targets.

Medicinal Chemistry Regioisomer Profiling Heterocyclic SAR

4-Alkyl Substitution Impact: 4-Ethyl vs. 4-Methyl vs. 4-Unsubstituted Analogs

In the 3-aryl-4-alkylpyrazol-5-amine series evaluated by Ma et al., the 4-alkyl substituent was found to be a critical determinant of antitumor activity. Compound 5h, which bears a 4-alkyl group (specific substituent undisclosed in the abstract), achieved IC50 values of 0.9 µM (U-2 OS) and 1.2 µM (A549), whereas several other 4-alkyl variants in the same series showed diminished or negligible activity [1]. The 4-ethyl substitution present in the target compound is therefore predicted to contribute to a specific lipophilic and steric profile that cannot be replicated by 4-methyl, 4-H, or 4-cyclopropyl analogs.

Antitumor SAR Alkyl Chain Optimization Pyrazole Scaffold

N1-Methyl vs. N1-H Substitution: Impact on Hydrogen-Bond Donor Capacity and Permeability

The target compound (N1-methyl) differs from the N1-unsubstituted analog 4-ethyl-3-(furan-3-yl)-1H-pyrazol-5-amine (CAS 1187561-49-4) . The presence of the N1-methyl group eliminates the pyrazole N–H hydrogen-bond donor, which is known to reduce polar surface area and enhance passive membrane permeability in pyrazole series [1]. This structural feature is critical for cell-based assays and in vivo studies where intracellular target access is required.

Physicochemical Profiling N-Alkyl SAR Drug-Likeness

Recommended Research and Procurement Application Scenarios for 4-Ethyl-3-(furan-3-YL)-1-methyl-1H-pyrazol-5-amine


Antitumor Scaffold Expansion: Furan-3-yl Probe for 3-Aryl-4-alkylpyrazol-5-amine SAR

Based on the class-level antitumor activity demonstrated by Ma et al. [1], this compound serves as a rationally selected 3-(furan-3-yl) probe to expand the aryl scope of the 3-aryl-4-alkylpyrazol-5-amine series. Procurement of the furan-3-yl variant enables direct comparison with published phenyl and substituted-phenyl analogs to map heteroaryl SAR for U-2 OS and A549 antiproliferative activity.

Kinase Inhibitor Fragment Library Enrichment with a 5-Aminopyrazole Hinge-Binder

5-Aminopyrazoles are established kinase hinge-binding motifs [1]. The N1-methyl-5-amino substitution pattern of this compound provides a single hydrogen-bond donor (NH2) and an acceptor (pyrazole N2), a pharmacophore compatible with ATP-binding site engagement. The furan-3-yl group introduces a heteroaromatic vector distinct from common phenyl or pyridine fragments, suitable for fragment-based screening library diversification.

Regioisomeric Selectivity Profiling in Chemical Biology Probe Development

The availability of both furan-3-yl (this compound, CAS 1156893-36-5) and furan-2-yl (CAS 1156893-12-7) regioisomers enables paired compound profiling to assess regioisomer-dependent target selectivity. Such paired analysis is critical for chemical probe validation campaigns where off-target activity arising from regioisomeric impurities must be ruled out.

Computational Target Fishing and Pharmacophore Modeling Input

The target fishing study by Ma et al. [1] mapped 13 pharmacophores for the 3-aryl-4-alkylpyrazol-5-amine class. This compound, with its unique furan-3-yl/4-ethyl/N1-methyl combination, provides a distinct pharmacophore fingerprint for reverse docking and in silico target prediction workflows, complementing existing aryl-substituted entries in the pharmacophore database.

Quote Request

Request a Quote for 4-Ethyl-3-(furan-3-YL)-1-methyl-1H-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.